molecular formula C9H15BrO2 B3032124 6-Bromohexyl acrylate CAS No. 112231-58-0

6-Bromohexyl acrylate

Cat. No.: B3032124
CAS No.: 112231-58-0
M. Wt: 235.12 g/mol
InChI Key: JJOQTVHKJHBXEZ-UHFFFAOYSA-N
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Description

6-Bromohexyl acrylate is an organic compound with the molecular formula C9H15BrO2. It is an acrylate ester that contains a bromine atom in its molecular structure. This compound is commonly used as a starting material for synthesizing other organic compounds, including polymers, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexyl acrylate typically involves the bromination of 6-hexanol with bromine gas, followed by the esterification of the resulting 6-bromohexanol with acrylic acid. The reaction conditions include:

    Bromination: 6-hexanol is reacted with bromine gas in the presence of a solvent such as dichloromethane.

    Esterification: The resulting 6-bromohexanol is then esterified with acrylic acid in the presence of a catalyst like triethylamine and a stabilizer such as 4-(dimethylamino)pyridine (DMAP).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like flash column chromatography using basic aluminum oxide as the solid phase are common .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions like elevated temperatures or UV light exposure.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromohexyl acrylate involves its reactivity due to the presence of both the bromine atom and the acrylate group. The bromine atom facilitates nucleophilic substitution reactions, while the acrylate group undergoes polymerization. These reactions enable the compound to form various derivatives and polymers with specific properties .

Comparison with Similar Compounds

  • 6-Chlorohexyl acrylate
  • 6-Iodohexyl acrylate
  • 6-Fluorohexyl acrylate

Comparison: 6-Bromohexyl acrylate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or unstable .

Properties

IUPAC Name

6-bromohexyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOQTVHKJHBXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569212
Record name 6-Bromohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112231-58-0
Record name 6-Bromohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor, 30 g of 6-bromo-1-hexanol, 18.4 g of triethylamine, and 500 ml of benzene were charged, to which a solution of 16.5 g of acryloyl chloride in 200 ml of benzene was added dropwise, while stirring and cooling with ice, and stirred for 3 hours to give a reaction solution. The reaction solution was washed with a 3N-HCl and then with water, dried over sodium sulfate anhydride, and thereafter the solvent was evaporated and the residue was purified by the silica gel column chromatography (eluent; toluene) to give 25.4 g (Y., 65.1%) of 6-bromohexyl acrylate. GC; 95.9%
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
65.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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